1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide
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Overview
Description
1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide is a quaternary ammonium compound with the molecular formula C24H50BrN2. This compound is known for its unique structure, which includes two azepane rings connected by a decyl chain. It is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide typically involves the reaction of 1-methylazepane with a decyl bromide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cell membrane interactions and permeability.
Medicine: As a potential therapeutic agent due to its antimicrobial properties.
Industry: In the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1-methylazepane: A simpler structure with a single azepane ring.
Decyltrimethylammonium bromide: A quaternary ammonium compound with a similar decyl chain but different ring structure.
Uniqueness
1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide is unique due to its dual azepane ring structure, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to its simpler counterparts .
Properties
CAS No. |
5472-53-7 |
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Molecular Formula |
C24H50BrN2+ |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide |
InChI |
InChI=1S/C24H50N2.BrH/c1-25(21-15-9-10-16-22-25)19-13-7-5-3-4-6-8-14-20-26(2)23-17-11-12-18-24-26;/h3-24H2,1-2H3;1H/q+2;/p-1 |
InChI Key |
DMPHBLNUEYHKMP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCCC1)CCCCCCCCCC[N+]2(CCCCCC2)C.[Br-] |
Origin of Product |
United States |
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